molecular formula C20H19NO3 B4110562 2-(4-methoxyphenoxy)-N-2-naphthylpropanamide

2-(4-methoxyphenoxy)-N-2-naphthylpropanamide

Cat. No.: B4110562
M. Wt: 321.4 g/mol
InChI Key: YGVZGUIQLDFBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenoxy)-N-2-naphthylpropanamide, commonly known as GW 501516, is a synthetic PPARδ agonist that is widely used in scientific research. It is a selective modulator of PPARδ, which is a transcription factor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. GW 501516 has gained significant attention in recent years due to its potential applications in treating metabolic disorders, such as obesity, type 2 diabetes, and dyslipidemia.

Mechanism of Action

GW 501516 exerts its effects by binding to and activating PPARδ, which is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by GW 501516 leads to the upregulation of genes involved in fatty acid oxidation and mitochondrial biogenesis, which results in increased energy expenditure and improved metabolic function.
Biochemical and physiological effects:
GW 501516 has been shown to have several biochemical and physiological effects in various animal models. It has been shown to increase endurance and exercise capacity by enhancing oxidative metabolism in skeletal muscle. Moreover, GW 501516 has been shown to reduce inflammation and oxidative stress in animal models of cardiovascular disease and atherosclerosis.

Advantages and Limitations for Lab Experiments

The advantages of using GW 501516 in scientific research include its high potency and selectivity, as well as its ability to activate PPARδ without affecting other PPAR subtypes. Moreover, GW 501516 has a long half-life and can be administered orally, which makes it a convenient tool for studying the effects of PPARδ activation in vivo. However, one of the limitations of using GW 501516 in lab experiments is its potential toxicity and off-target effects, which need to be carefully monitored.

Future Directions

There are several future directions for research on GW 501516. One of the areas of interest is the potential use of GW 501516 in treating metabolic disorders, such as obesity and type 2 diabetes. Moreover, there is a growing interest in studying the effects of GW 501516 on skeletal muscle function and exercise capacity, as well as its potential use in enhancing athletic performance. Additionally, there is a need for further research on the safety and long-term effects of GW 501516 in humans.

Scientific Research Applications

GW 501516 has been extensively studied in various in vitro and in vivo models, and its potential therapeutic benefits have been demonstrated in several preclinical studies. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce hepatic glucose production in animal models of type 2 diabetes. Moreover, GW 501516 has been shown to increase fatty acid oxidation, decrease lipogenesis, and improve lipid profile in animal models of dyslipidemia.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-naphthalen-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-14(24-19-11-9-18(23-2)10-12-19)20(22)21-17-8-7-15-5-3-4-6-16(15)13-17/h3-14H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVZGUIQLDFBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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